2-Amino-3-fluorobenzoic acid CAS number 825-22-9
2-Amino-3-fluorobenzoic acid CAS number 825-22-9
An In-Depth Technical Guide to 2-Amino-3-fluorobenzoic Acid (CAS 825-22-9)
Introduction
2-Amino-3-fluorobenzoic acid, also known as 3-Fluoroanthranilic acid, is a halogenated aromatic carboxylic acid identified by the CAS number 825-22-9.[1][2] This compound serves as a pivotal structural motif and a versatile intermediate in the synthesis of a wide array of complex organic molecules.[3] Its architecture, featuring an amino group, a carboxylic acid, and a fluorine atom on a benzene ring, provides multiple reactive sites, making it a valuable building block in medicinal chemistry, materials science, and the fine chemical industry.[4][5] The presence of the fluorine atom is particularly significant, as its incorporation into bioactive molecules can profoundly influence properties such as metabolic stability, binding affinity, and bioavailability.[6][7] This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols, designed for professionals in research and development.
Physicochemical and Spectroscopic Profile
The compound typically appears as a white to light yellow or off-white crystalline powder.[2][8][9] It is stable under standard room temperature conditions, especially when protected from moisture and light.[2][9] While sparingly soluble in water, it exhibits better solubility in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF), as well as in aqueous alkaline solutions.[2][5][10]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 825-22-9 | [1] |
| Molecular Formula | C₇H₆FNO₂ | [1][11] |
| Molecular Weight | 155.13 g/mol | [11][12] |
| Appearance | White to light yellow crystal powder | [2][8][9] |
| Melting Point | 182-184°C[13]; 188°C[12] | [12][13] |
| pKa | 4.60 ± 0.10 (Predicted) | [9] |
| Storage | Room temperature, sealed in dry, dark place | [9][10] |
Spectroscopic Data Analysis
Spectroscopic analysis is fundamental to confirming the structure and purity of 2-Amino-3-fluorobenzoic acid. The key spectral features are consistent with its substituted aromatic structure.
-
Infrared (IR) Spectroscopy : The IR spectrum provides direct evidence of the key functional groups. Characteristic absorption bands include a broad peak around 3500 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, signals for the N-H stretching of the primary amine, and a strong carbonyl (C=O) peak near 1660 cm⁻¹. Aromatic C=C stretching and a C-F stretching vibration (around 1200-1260 cm⁻¹) are also prominent.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum typically shows complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns are influenced by both the adjacent protons and the fluorine atom. A broad singlet for the two amine (NH₂) protons is also observed.[8][10]
-
¹³C NMR : The carbon spectrum will display seven distinct signals. The signal for the carboxylic carbon (C=O) appears downfield. The six aromatic carbons show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated aromatic compounds.[13]
-
Synthesis Methodologies
Several synthetic routes to 2-Amino-3-fluorobenzoic acid have been established. A highly efficient and well-documented method involves the oxidative cleavage of 7-fluoroisatin, which itself is synthesized from 2-fluoroaniline. This multi-step process is advantageous due to its use of water as a solvent and its improved yields over previously reported methods.[13] Another classical approach involves the nitration of 2-fluorobenzoic acid, followed by the selective reduction of the nitro group.[3]
Workflow: Synthesis via 7-Fluoroisatin Intermediate
This pathway begins with the synthesis of an anilide from 2-fluoroaniline, followed by cyclization to form 7-fluoroisatin, and finally, oxidation to yield the target acid. The causality behind this route lies in the strategic construction of a heterocyclic intermediate (isatin) that can be readily opened under oxidative conditions to reveal the desired amino and carboxylic acid functionalities in the correct positions.
Caption: Synthesis workflow from 2-fluoroaniline to the target compound.
Experimental Protocol: Synthesis from 7-Fluoroisatin
This protocol is adapted from a procedure published in Organic Syntheses, which provides a self-validating and reproducible method.[13]
Objective: To synthesize 2-Amino-3-fluorobenzoic acid via oxidative cleavage of 7-fluoroisatin.
Materials:
-
7-Fluoroisatin (15.0 g, 0.09 mol)
-
1 M Sodium Hydroxide (NaOH) solution (200 mL)
-
30% Hydrogen Peroxide (H₂O₂) solution (22 mL, 0.20 mol)
-
3 M Hydrochloric Acid (HCl)
-
Activated Charcoal
-
Deionized Water
-
Standard laboratory glassware (500-mL three-necked flask, addition funnel, etc.)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Reaction Setup: Charge a 500-mL three-necked, round-bottomed flask with 7-fluoroisatin (15.0 g) and 1 M aqueous NaOH solution (200 mL).
-
Oxidation: Begin stirring the mixture. Add 30% hydrogen peroxide solution (22 mL) dropwise over a period of 45 minutes using an addition funnel. The reaction is exothermic, and the temperature will naturally rise to 30-40°C.
-
Reaction Monitoring: Continue stirring for 1.5 hours after the addition is complete. The reaction progress can be monitored by taking an acidified sample, extracting with ethyl acetate, and analyzing by TLC.[13]
-
Workup - Neutralization & Filtration: Once the reaction is complete, add 3 M HCl to the pale orange, clear reaction mixture to adjust the pH to approximately 7.5. Add a small amount of activated charcoal, stir for 10-15 minutes, and then filter the mixture to remove the charcoal.
-
Workup - Precipitation: Transfer the clear filtrate to a beaker and continue to acidify slowly with 3 M HCl. The solution will become cloudy around pH 4-5. Continue acidification until the pH reaches 1. During this process, gas bubbles (CO₂) will be observed.
-
Isolation: A beige precipitate of 3-fluoroanthranilic acid will form. Stir the slurry for one hour to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum over P₄O₁₀ to yield pure 2-Amino-3-fluorobenzoic acid (yields typically range from 84-96%).[13]
Chemical Reactivity and Applications
The trifunctional nature of 2-Amino-3-fluorobenzoic acid dictates its reactivity. The carboxylic acid group can undergo esterification or be converted to an amide, the amino group can participate in nucleophilic substitution and diazotization reactions, and the aromatic ring is subject to further electrophilic substitution.[3][5]
This compound is a crucial intermediate in synthesizing high-value chemicals, particularly in the pharmaceutical sector.[3][4]
-
Pharmaceutical Synthesis : It is a key precursor for indole derivatives, which are core structures in many therapeutic agents.[3][13] It is used in the synthesis of anti-inflammatory drugs (like Etodolac) and potent receptor antagonists.[13] The fluorine atom is often incorporated to enhance the pharmacological profile of the final drug product.[7]
-
Advanced Materials : Its structure is suitable for developing specialized polymers and other functional materials where specific electronic and physical properties are required.[4]
-
Other Industries : It also finds applications in the synthesis of agrochemicals, dyes, and even cosmetic ingredients, highlighting its versatility.[4][9]
Caption: Key application pathways for 2-Amino-3-fluorobenzoic acid.
Safety and Handling
2-Amino-3-fluorobenzoic acid is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][11] Proper safety protocols must be strictly followed during handling and storage.
| Safety Aspect | Recommendation | Source(s) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][11] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][11] |
| First-Aid | Inhalation: Remove person to fresh air. Seek immediate medical attention.Skin Contact: Wash with plenty of soap and water. Seek medical attention.Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.Ingestion: Do NOT induce vomiting. Rinse mouth and get immediate medical attention. | [1][14] |
| Handling & Storage | Handle in a well-ventilated area.[15][16] Keep container tightly closed in a dry, cool place away from strong oxidizing agents.[1][15] | [1][15][16] |
| Personal Protective Equipment (PPE) | Safety glasses or chemical goggles, protective gloves, suitable protective clothing, and respiratory protection in case of inadequate ventilation.[1][9] | [1][9] |
Conclusion
2-Amino-3-fluorobenzoic acid (CAS 825-22-9) is a compound of significant scientific and commercial interest. Its unique combination of functional groups, enhanced by the presence of a fluorine atom, makes it an indispensable building block for creating complex, high-value molecules. A thorough understanding of its chemical properties, synthetic pathways, and reactivity is crucial for leveraging its full potential in drug discovery, materials science, and beyond. Adherence to strict safety and handling procedures is paramount to ensure its responsible use in research and manufacturing environments.
References
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Benchchem. (n.d.). Synthesis routes of 2-Amino-3-fluorobenzoic acid.
- SynQuest Laboratories, Inc. (n.d.). 2-Amino-3-fluorobenzoic acid Safety Data Sheet.
- Unknown Source. (2025). Exploring the Properties and Applications of 2-Amino-3-fluorobenzoic Acid (CAS 825-22-9).
- Benchchem. (n.d.). 2-Amino-3-fluorobenzoic acid | 825-22-9.
- Guidechem. (n.d.). 2-Amino-3-fluorobenzoic acid 825-22-9 wiki.
- PubChem. (n.d.). 2-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 586408.
- Sigma-Aldrich. (n.d.). 2-Amino-3-fluorobenzoic acid AldrichCPR.
- ChemicalBook. (2025). 2-Amino-3-fluorobenzoic acid | 825-22-9.
- CymitQuimica. (n.d.). CAS 825-22-9: 2-amino-3-fluorobenzoic acid.
- Unknown Source. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2-Amino-3-fluorobenzoic acid CAS#: 825-22-9.
- Xinchem. (n.d.). China 2-Amino-3-fluorobenzoic acid(CAS# 825-22-9) Manufacturer and Supplier.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate.
- Unknown Source. (n.d.). Exploring 3-Amino-2-Fluorobenzoic Acid: Properties and Applications.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 825-22-9: 2-amino-3-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 6. innospk.com [innospk.com]
- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-3-fluorobenzoic acid | 825-22-9 [chemicalbook.com]
- 9. China 2-Amino-3-fluorobenzoic acidï¼CAS# 825-22-9) Manufacturer and Supplier | Xinchem [xinchem.com]
- 10. 2-Amino-3-fluorobenzoic acid CAS#: 825-22-9 [m.chemicalbook.com]
- 11. 2-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
